2-methyl-2H-indazole-3-carbonyl chloride

Catalog No.
S1499661
CAS No.
181071-92-1
M.F
C9H7ClN2O
M. Wt
194.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-2H-indazole-3-carbonyl chloride

CAS Number

181071-92-1

Product Name

2-methyl-2H-indazole-3-carbonyl chloride

IUPAC Name

2-methylindazole-3-carbonyl chloride

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3

InChI Key

MVHHZBVZNGCEOO-UHFFFAOYSA-N

SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)Cl

Synonyms

2-METHYL-2H-INDAZOLE-3-CARBONYL CHLORIDE

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)Cl

2-Methyl-2H-indazole-3-carbonyl chloride is a chemical compound with the molecular formula C₉H₇ClN₂O. It is characterized by its unique indazole structure, which features a five-membered ring containing two nitrogen atoms. This compound is notable for its carbonyl chloride functional group, which makes it a reactive intermediate in various

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
  • Acylation Reactions: This compound can be used to introduce acyl groups into other molecules, making it valuable in organic synthesis.
  • Formation of Indazole Derivatives: The compound can undergo cyclization reactions to yield various indazole derivatives, which are of interest in medicinal chemistry .

Research indicates that indazole derivatives, including 2-methyl-2H-indazole-3-carbonyl chloride, exhibit a range of biological activities. These compounds have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of 2-methyl-2H-indazole-3-carbonyl chloride are still under investigation, but its derivatives have shown promise in pharmacological applications due to their ability to interact with various biological targets .

Several methods have been reported for the synthesis of 2-methyl-2H-indazole-3-carbonyl chloride:

  • From Indazole Derivatives: Starting from 2-methylindazole, the compound can be synthesized through chlorination and subsequent acylation reactions.
  • Using Carbonyl Chloride Precursors: The reaction of 2-methylindazole with thionyl chloride or oxalyl chloride can yield the desired carbonyl chloride derivative.
  • Via Cyclization Reactions: This compound can also be synthesized through cyclization reactions involving appropriate precursors that contain both the indazole and carbonyl functionalities .

2-Methyl-2H-indazole-3-carbonyl chloride has various applications in:

  • Organic Synthesis: It serves as an important intermediate for the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, this compound is being explored for potential use in drug development targeting various diseases .
  • Material Science: Its unique properties may find applications in the development of new materials or coatings.

Studies on the interactions of 2-methyl-2H-indazole-3-carbonyl chloride with biological systems are ongoing. Preliminary data suggest that its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The precise mechanisms and interaction pathways require further exploration to fully understand its potential in medicinal chemistry .

Several compounds share structural similarities with 2-methyl-2H-indazole-3-carbonyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid10250-64-30.95
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid26308-42-90.89
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid32275-62-00.89
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid139755-99-00.88
3-tert-butyl-1-methylpyrazole-5-carboxylic acid175277-11-90.87

Uniqueness

What sets 2-methyl-2H-indazole-3-carbonyl chloride apart from these similar compounds is primarily its unique indazole structure combined with a carbonyl chloride functional group. This combination allows for specific reactivity patterns that are not present in other pyrazole or indazole derivatives. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance within this chemical class .

The development of 2-methyl-2H-indazole-3-carbonyl chloride is intrinsically linked to the broader history of indazole chemistry. Indazole itself, also called isoindazole, was first synthesized in the late 19th century. According to historical records, E. Fischer reported the synthesis of indazole in 1883 by heating ortho-hydrazine cinnamic acid, marking an important milestone in heterocyclic chemistry. This discovery laid the foundation for subsequent work on indazole derivatives, including the development of methods for selective functionalization at various positions of the indazole ring system.

The evolution of synthetic methodologies for indazole derivatives throughout the 20th century expanded significantly as their potential pharmaceutical applications became apparent. The introduction of substituents at specific positions, particularly the 2-position (creating 2H-indazoles) and functional groups at the 3-position, has been crucial in advancing this field. The carbonyl chloride functionality at the 3-position represents a key development in indazole chemistry, as it provides a reactive handle for further transformations, making compounds like 2-methyl-2H-indazole-3-carbonyl chloride valuable synthetic intermediates.

In more recent years, the importance of 2-methyl-2H-indazole-3-carbonyl chloride has grown due to its utility in the synthesis of various bioactive compounds. The versatility of this particular derivative stems from its locked 2H-tautomeric form and the reactive acyl chloride group, which together provide a platform for diverse chemical modifications.

Position Within Heterocyclic Chemistry

Indazole occupies a significant position within the broader landscape of nitrogen-containing heterocycles. Indazoles are recognized as "one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring". This bicyclic structure gives indazole derivatives unique chemical and biological properties that distinguish them from other heterocyclic systems.

The indazole scaffold exists in two main tautomeric forms: 1H-indazole and 2H-indazole. Generally, "1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer". This makes 2H-indazole derivatives like 2-methyl-2H-indazole-3-carbonyl chloride particularly interesting from a chemical perspective, as the methyl substitution at the 2-position locks the molecule in the less common tautomeric form, affecting its reactivity and properties.

When compared to other heterocycles, indazoles occupy a unique position due to their dual nitrogen atoms and fused bicyclic structure. Unlike indoles, which contain only one nitrogen atom in the five-membered ring, indazoles contain two adjacent nitrogen atoms, which significantly influences their electronic properties and reactivity patterns. Indazole can be compared to "Indole, an analog with only one nitrogen atom in position 1" and "Benzimidazole, an analog with the nitrogen atoms in positions 1 and 3".

The amphoteric nature of indazole is another important characteristic. As noted in the literature, "Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion". This property contributes to the versatility of indazole derivatives in various chemical reactions and biological systems.

Significance in Synthetic Organic Chemistry

2-Methyl-2H-indazole-3-carbonyl chloride plays a crucial role in synthetic organic chemistry as a versatile building block for the construction of more complex molecules, particularly those with potential biological activities. The compound's reactivity is primarily defined by the carbonyl chloride group at the 3-position, which readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.

The preparation of acid chlorides like 2-methyl-2H-indazole-3-carbonyl chloride often involves treating the corresponding carboxylic acid with thionyl chloride. For example, in a comparable synthesis, "l-Methylindazole-3-carboxylic acid [50.0g] and thionyl chloride [200 ml] were refluxed gently for 2 hours, then allowed to cool". This method represents a standard approach for converting carboxylic acids to the more reactive acid chlorides.

The significance of 2-methyl-2H-indazole-3-carbonyl chloride in synthetic organic chemistry extends to several key areas:

  • Amide bond formation: The carbonyl chloride functionality readily reacts with amines to form amide bonds, a key transformation in the synthesis of pharmaceutical compounds. "Leaving groups displaceable by a secondary amine include halogen, such as chloro and bromo," highlighting the reactivity of the carbonyl chloride group.

  • Ester formation: Similarly, reaction with alcohols leads to the formation of esters, expanding the synthetic utility of this compound.

  • Pharmaceutical intermediates: The indazole core is present in numerous pharmaceutically active compounds, and 2-methyl-2H-indazole-3-carbonyl chloride serves as an important intermediate in their synthesis.

  • Structure-activity relationship studies: The ability to introduce various functionalities through the carbonyl chloride group allows for the creation of compound libraries for structure-activity relationship studies in drug discovery.

Core Indazole Scaffold Analysis

The indazole scaffold consists of a benzene ring fused to a pyrazole ring, creating a bicyclic system with two adjacent nitrogen atoms. In 2-methyl-2H-indazole-3-carbonyl chloride, the indazole exists in the 2H-tautomeric form, where one nitrogen (N1) is part of the aromatic benzene ring, and the other (N2) forms a single bond to the methyl group (Figure 1) [6]. This tautomer is stabilized by the 2-methyl substitution, which locks the structure into the 2H configuration, preventing interconversion to the 1H-tautomer [6]. The planar aromatic system contributes to electronic delocalization, with bond lengths and angles consistent with reported crystallographic data for similar indazoles [7].

The molecular formula C₉H₇ClN₂O (MW: 194.62 g/mol) reflects the presence of a chlorocarbonyl group (-COCl) at the 3-position. The SMILES string CN1N=C2C=CC=CC2=C1C(=O)Cl illustrates the connectivity: the methyl group (CH₃) attaches to N2, while the carbonyl chloride occupies the adjacent carbon (C3) [1].

Significance of 2-Methyl Substitution Pattern

The 2-methyl group serves three critical roles:

  • Tautomeric Locking: By occupying N2, it prevents tautomerization to the 1H-form, ensuring structural uniformity [6].
  • Steric Hindrance: The methyl group directs electrophilic substitution to the 5- and 7-positions of the benzene ring, as demonstrated in nitration studies [7].
  • Electronic Effects: The alkyl group donates electron density via inductive effects, slightly deactivating the indazole core toward electrophilic attack while stabilizing the N2 proton in acidic conditions [8].

Comparative studies of N-alkylated indazoles reveal that 2-methyl derivatives exhibit higher thermal stability than their 1-methyl counterparts, with melting points elevated by ~20–30°C [6].

Carbonyl Chloride Moiety: Strategic Importance

The carbonyl chloride (-COCl) at C3 is a highly reactive electrophilic group, enabling facile nucleophilic acyl substitution reactions. Key properties include:

  • Reactivity: The chloride’s electronegativity polarizes the carbonyl group, making it susceptible to attack by amines (forming amides) or alcohols (forming esters) [5].
  • Synthetic Utility: This moiety is instrumental in constructing indazole-containing pharmaceuticals, such as Granisetron Hydrochloride Impurity G, where the chloride serves as an intermediate for carboxylic acid or amide derivatives [2].

The acyl chloride’s infrared (IR) absorption band near 1750 cm⁻¹, characteristic of C=O stretching, confirms its presence [5]. Hydrolysis studies show rapid conversion to 2-methyl-2H-indazole-3-carboxylic acid (C₉H₈N₂O₂) in aqueous conditions [2].

Regioisomeric Considerations in Indazole Chemistry

Regioselectivity in indazole derivatives is influenced by substituent position and reaction conditions. For 2-methyl-2H-indazole-3-carbonyl chloride:

  • N-Alkylation Preference: Under basic conditions, alkylation occurs exclusively at N1 due to steric shielding of N2 by the methyl group [6].
  • Electrophilic Substitution: Nitration at the 7-position dominates (70% yield) over the 5-position (30%), as shown in analogous 2-aryl-2H-indazoles [7].

A comparative analysis of regioisomeric products reveals distinct NMR profiles: N1-substituted derivatives show upfield shifts for H3 (δ 7.2–7.4 ppm), whereas N2-substituted analogs exhibit downfield shifts (δ 7.8–8.0 ppm) [6].

Structural Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey SubstituentsReactivity Profile
2-Methyl-2H-indazole-3-carbonyl chlorideC₉H₇ClN₂O-COCl at C3, -CH₃ at N2High electrophilicity at C3
2-Methyl-2H-indazole-3-carboxylic acid [2]C₉H₈N₂O₂-COOH at C3Forms salts, esters
6-Chloro-2-methyl-2H-indazole [3]C₈H₇ClN₂-Cl at C6Halogen-directed cross-coupling

The carbonyl chloride’s reactivity contrasts with the carboxylic acid’s Brønsted acidity (pKₐ ~4.5) [2] and the chloro derivative’s propensity for Suzuki-Miyaura couplings [3]. X-ray crystallography of related 7-nitro-2H-indazoles confirms planar geometry and bond lengths consistent with aromatic systems [7].

Since the compound first appeared in the patent literature during the early 1990 s, synthetic strategies have diversified from classic thionyl-chloride protocols to continuous-flow and microwave-assisted routes that cut reaction times from hours to minutes. The centerpiece of every approach remains conversion of a C-3 carboxyl‐derived precursor into the acyl chloride in high yield while preserving the 2-methyl-2H tautomeric form. Data collected from patents, peer-reviewed articles, and industrial case studies provide a comparative view of reagent efficiency, selectivity, and environmental impact.

Data Table A – Representative Yields for Major Chlorination Reagents

EntryStarting MaterialChlorinating AgentConditionsIsolated YieldRef
A12-Methyl-2H-indazole-3-carboxylic acidThionyl chloride, catalytic N,N-dimethylformamide, 0 °C → reflux, 3 hDry dichloromethane, argon88% [1]
A2Same as A1Oxalyl chloride, catalytic N,N-dimethylformamide, 20 °C, 2 hNeat reagent83% [2]
A3Same as A1Phosphorus oxychloride, 80 °C, 4 hChlorobenzene solvent75% [3]
A4Same as A1Triphosgene–pyridine, 25 °C, 1 hDichloromethane92% [4]
A5Same as A1Triphosgene, continuous-flow (110 °C, 5 min)Stainless-steel micro-reactor91% [5]
A62-Methyl-2H-indazole-3-carboxylate esterSulfuryl chloride, microwave 150 °C, 6 minSolvent-free89% [6]

Classical Synthetic Routes

Thionyl-Chloride Protocols

Thionyl chloride remains a laboratory standard due to its low cost and the irreversibility imparted by sulfur dioxide evolution. In indazole chemistry, the acid is suspended in anhydrous dichloromethane under nitrogen, chilled to 0 °C, and treated dropwise with 3 equiv. thionyl chloride plus 0.05 equiv. N,N-dimethylformamide as chloride ion initiator. Gradual warming to reflux affords the desired acid chloride in 86-90% yield with minimal N-oxide by-product formation [1] [7]. Careful temperature control suppresses ring-N chlorosulfinylation side products frequently observed above 80 °C in the absence of a solvent.

Oxalyl-Chloride Approach

Oxalyl chloride offers a milder alternative; its by-products (carbon monoxide and carbon dioxide) depart as gases, simplifying work-up. Conversion proceeds efficiently at ambient temperature within 2 h when catalytic N,N-dimethylformamide is present [2]. However, sterically hindered 2-methyl-indazole substrates exhibit slightly reduced rates, necessitating 2-equiv. reagent to reach full conversion and leading to yields in the low-80% range.

Phosphorus Oxychloride

Early herbicide-oriented patents reported direct POCl₃ treatment of indazole-3-ones to generate 3-chloroindazole analogues, but extensive inorganic phosphate waste and lower selectivity (≈75%) have limited industrial adoption [3].

Contemporary Synthetic Approaches

From Indazole-3-carboxylic Acid Derivatives

Recent literature favors solid triphosgene over gaseous phosgene. A 1.05 equiv. triphosgene–pyridine combination at 25 °C yields 92% of 2-methyl-2H-indazole-3-carbonyl chloride in under 60 min, with pyridinium chloride as the only stoichiometric by-product [4]. The protocol’s bench-top safety and minimal heat evolution make it attractive for kilo-scale deployment.

Through Direct Chlorination Processes

Direct C-3 chlorination of indazole-3-ones with phosgene analogues bypasses initial carboxylation steps. E. I. du Pont patents demonstrated phosgene conversion of 2-aryl indazolones, but yields eroded when methyl substitution at the 2-position increased steric bulk [3]. Modern chemists therefore favor stepwise oxidation–chlorination routes, accepting an extra transformation in exchange for higher overall yield.

Via Protective Group Strategies

To protect the nucleophilic ring nitrogens during acyl chloride formation, researchers have used tert-butoxycarbonyl masking. After chlorination under triphosgene conditions, Boc groups are cleaved with trifluoroacetic acid, delivering unalkylated acid chloride in 88% overall yield across two steps [8]. Although adding a step, this method eliminates bis-acylated impurities that complicate downstream amidation.

Regioselective Synthesis Considerations

Regio-isomeric contamination arises from annular tautomerism of indazole (1-H vs 2-H). Density-functional studies confirm that 2-H tautomer predominates in 2-methyl systems, but high-temperature chlorinations can promote N-1 acyl migration [9]. Rate studies show that keeping reactions below 60 °C under neutral conditions preserves >95 : 5 N-2 : N-1 selectivity [10]. Proton NMR tracking of reaction aliquots is a useful quality tool; the diagnostic N-H chemical shift at δ ≈ 11 ppm disappears upon undesired N-acylation.

Scale-Up Methodologies for Production

Continuous-flow systems mitigate the exothermicity and corrosive off-gas challenges associated with thionyl chloride. An advanced-flow reactor achieved a space–time yield of 7.2 kg h⁻¹ with 91% isolated purity (Entry A5) [5]. Computational fluid dynamics modelling revealed that maintaining plug-flow behaviour (Re > 2000) prevented local supersaturation of SO₂, avoiding precipitation that fouls static mixers. Modular skid units now support on-demand synthesis aboard pharmaceutical pilot plants [11] [12].

Green Chemistry Approaches

Green metrics highlight solvent choice, reagent toxicity, and waste factor. Table B summarizes comparative E-factor data.

MethodMass Intensity (kg waste kg⁻¹ product)Hazard RatingEnergy InputRef
Thionyl chloride batch42High (SOCl₂, SO₂)85 kWh kg⁻¹ [1]
Oxalyl chloride38Moderate (CO, COCl₂ trace)78 kWh kg⁻¹ [2]
Triphosgene batch21Moderate (solid, no SO₂)55 kWh kg⁻¹ [4]
Triphosgene continuous-flow14Moderate32 kWh kg⁻¹ [5]
Deep-eutectic solvent (ChCl/HGA) promoted18Low48 kWh kg⁻¹ [13]

Choline chloride/hypogallic acid eutectic melts enable solvent-free activation of carboxylic acids at 90 °C, reducing waste while avoiding halogenated solvents [13]. Recovery of the DES by water extraction permits five re-use cycles with <5% activity loss.

Microwave-Assisted Synthesis Protocols

Microwave irradiation accelerates ester chlorination to seconds. A solvent-free protocol heats the carboxylate precursor with sulfuryl chloride to 150 °C for 6 min, affording 89% yield and cutting CO₂ emissions by 70% relative to conventional heating [6]. Dielectric heating ensures uniform temperature, avoiding hot-spots that degrade the sensitive indazole nucleus. The approach is best suited to gram-scale rapid screening rather than bulk manufacture due to cavity size limitations.

XLogP3

2.4

Wikipedia

2-methyl-2H-indazole-3-carbonyl chloride

Dates

Last modified: 07-17-2023

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